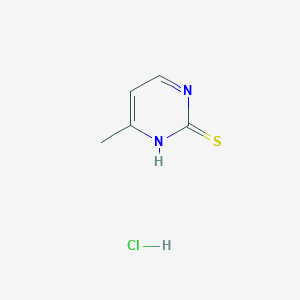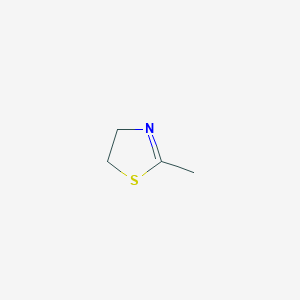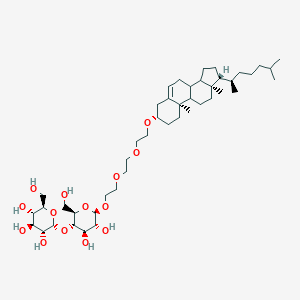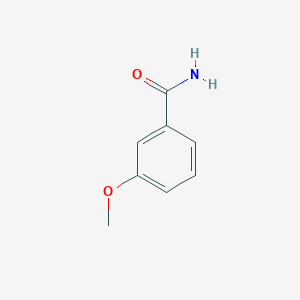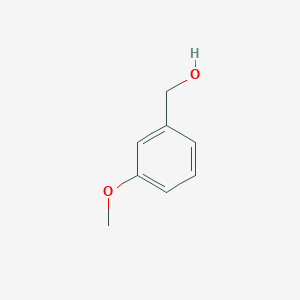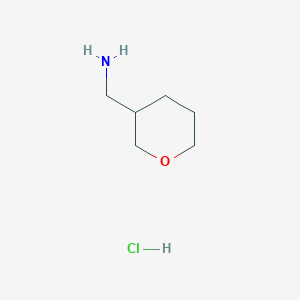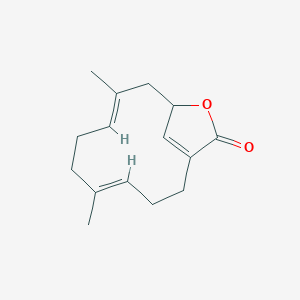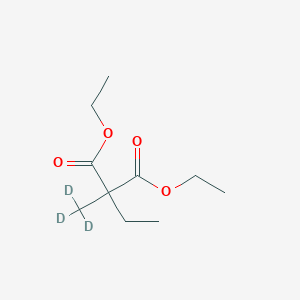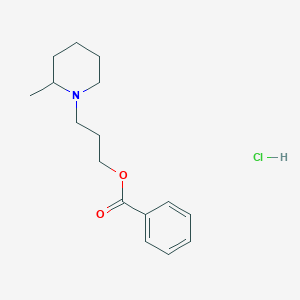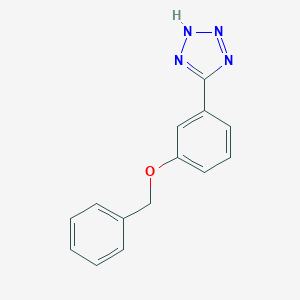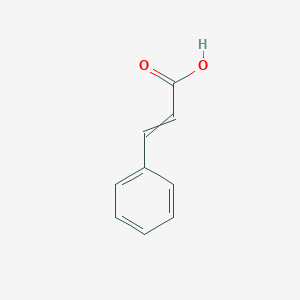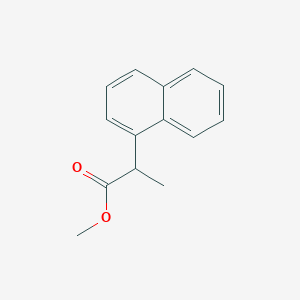
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester
Vue d'ensemble
Description
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester can be synthesized through the esterification of 2-(1-naphthyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-(1-naphthyl)-propionate may involve continuous flow reactors to optimize yield and purity. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(1-naphthyl)propionic acid.
Reduction: 2-(1-naphthyl)propanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(1-naphthyl)-propionate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can be hydrolyzed by esterases, releasing the active naphthalene derivative, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-naphthyl)-propionate: Similar structure but with the naphthalene ring attached at a different position.
Ethyl 2-(1-naphthyl)-propionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1-naphthyl)-butyrate: Similar structure but with a longer carbon chain.
Uniqueness
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester is unique due to its specific ester and naphthalene ring configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
72221-62-6 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 2-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 |
Clé InChI |
XULIAJSFPSQIKV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
